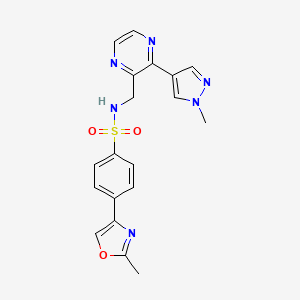

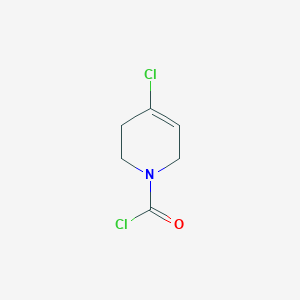

![molecular formula C15H8ClN3O3S B2897416 3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 887885-34-9](/img/structure/B2897416.png)

3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as 2-furanilides . It’s a part of a larger group of compounds known as benzothiophenes, which are aromatic heterocyclic compounds . The compound has a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of this compound involves the use of coupling reactions and electrophilic cyclization reactions . For instance, 3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple rings including a benzothiophene ring and a furan ring . The benzothiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key process in the formation of this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用

Synthesis and Reactivity

The synthesis and reactivity of benzo[b]thiophene derivatives, including those related to 3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide, are vital in the development of compounds with potential pharmacological properties. These molecules are significant in synthetic medicinal chemistry due to their wide range of biological activities. For instance, the synthesis and characterization of new benzo[b]thiophene derivatives have been demonstrated, highlighting their importance as tools in the medicinal chemistry field due to their pharmacological attributes (Isloor, Kalluraya, & Sridhar Pai, 2010). Furthermore, the study on the synthesis and antimicrobial activity of some new 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives underlines the synthesis process and biological activity evaluation, indicating the potential for developing potent antibacterial agents (Naganagowda & Petsom, 2011).

Liquid Crystalline Properties

The impact of heterocyclic rings, including 1,3,4-oxadiazole, furan, and thiophene units, on liquid crystalline properties has been explored. A study on the synthesis of heterocyclic liquid crystalline compounds reveals the influence of these rings on mesophase formation, providing insights into the design of materials with specific thermal and optical properties (Han et al., 2009).

Tautomerism Studies

The examination of thiol-thione tautomerism in compounds containing 1,3,4-oxadiazole and furan units, such as 5-furan-2yl[1,3,4]oxadiazole-2-thiol, provides valuable insights into the chemical behavior and stability of these molecules. Such studies contribute to the understanding of the structural dynamics and potential reactivity patterns of heterocyclic compounds (Koparır, Çetin, & Cansiz, 2005).

Heterocyclic Synthesis

The role of benzo[b]thiophene derivatives in heterocyclic synthesis is notable, with research demonstrating the preparation of complex heterocyclic systems from simple precursors. This area of study is pivotal for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. The synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene exemplifies the versatility of these compounds in constructing heterocyclic frameworks with diverse functional groups (Sharba, Al-Bayati, Aouad, & Rezki, 2005).

作用機序

While the exact mechanism of action for this specific compound is not clear, benzothiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to be effective in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

将来の方向性

Benzothiophene derivatives, including this compound, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

特性

IUPAC Name |

3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3O3S/c16-11-8-4-1-2-6-10(8)23-12(11)13(20)17-15-19-18-14(22-15)9-5-3-7-21-9/h1-7H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZIKFKWJDRXAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

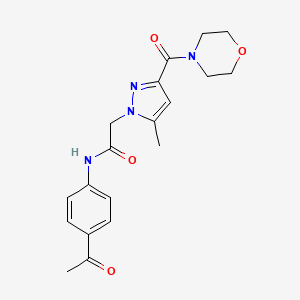

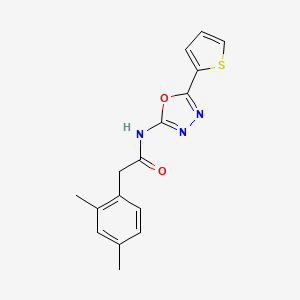

![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)

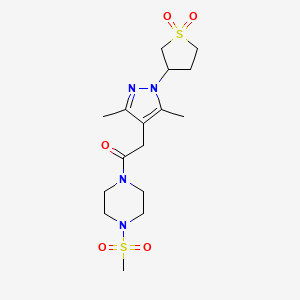

![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)

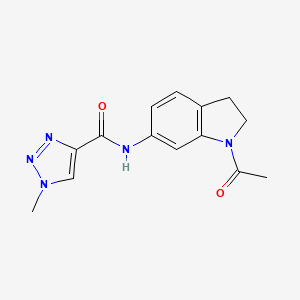

![3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2897347.png)

![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)

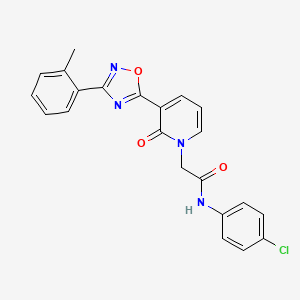

![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)